Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate

Lipophilicity Drug-likeness Membrane permeability

tert-Butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate (CAS 819800-93-6) is a Boc-protected piperidine derivative bearing a tertiary alcohol and a nitromethyl group at the 4-position. With a molecular weight of 260.29 g/mol and formula C₁₁H₂₀N₂O₅, it features a calculated LogP of 1.49, a topological polar surface area (PSA) of 95.59 Ų, and an Fsp³ value of 0.91, indicating high sp³-carbon content favorable for drug-like physicochemical space.

Molecular Formula C11H20N2O5
Molecular Weight 260.29 g/mol
CAS No. 819800-93-6
Cat. No. B1442470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate
CAS819800-93-6
Molecular FormulaC11H20N2O5
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(C[N+](=O)[O-])O
InChIInChI=1S/C11H20N2O5/c1-10(2,3)18-9(14)12-6-4-11(15,5-7-12)8-13(16)17/h15H,4-8H2,1-3H3
InChIKeyAJNCHUMJVPZDCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate (CAS 819800-93-6): Core Physicochemical and Sourcing Profile


tert-Butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate (CAS 819800-93-6) is a Boc-protected piperidine derivative bearing a tertiary alcohol and a nitromethyl group at the 4-position . With a molecular weight of 260.29 g/mol and formula C₁₁H₂₀N₂O₅, it features a calculated LogP of 1.49, a topological polar surface area (PSA) of 95.59 Ų, and an Fsp³ value of 0.91, indicating high sp³-carbon content favorable for drug-like physicochemical space [1]. The compound is commercially available from multiple vendors in purities of ≥95% to 98+%, with batch-specific QC documentation including NMR, HPLC, and GC .

Why In-Class 4-Substituted N-Boc-Piperidines Cannot Substitute tert-Butyl 4-Hydroxy-4-(nitromethyl)piperidine-1-carboxylate


The combination of a tertiary hydroxyl and a nitromethyl group at the piperidine 4-position creates a unique bifunctional reactivity profile that is absent in closely related analogs—such as the 4-methyl (CAS 406235-30-1), 4-hydroxymethyl (CAS 389889-80-9), 4-aminomethyl (CAS 392331-66-7), or 4-nitromethyl-without-hydroxyl (CAS 1367931-62-1) derivatives [1]. The nitromethyl moiety serves as a latent aminomethyl group via reduction and can participate in nitrile oxide cycloaddition chemistry, while the hydroxyl group enables further orthogonal functionalization (e.g., esterification, etherification, or oxidation) [2]. Substituting any of these analogs eliminates either the synthetic handle (nitro group) or the additional hydrogen-bonding and derivatization site (hydroxyl group), fundamentally altering downstream reactivity and physicochemical properties such as LogP and PSA .

Quantitative Differentiation Evidence: tert-Butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate vs. Closest Analogs


LogP Differentiation: 1.5 Log Unit Higher Lipophilicity vs. Aminomethyl and Hydroxymethyl Analogs

tert-Butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate exhibits a calculated LogP of 1.49, which is approximately 1.48 log units higher than the 4-aminomethyl analog (LogP 0.01) and 1.49 log units higher than the 4-hydroxymethyl analog (LogP 0.00) [1]. This difference indicates substantially greater lipophilicity, which can translate to improved passive membrane permeability in cell-based assays. The 4-methyl analog (LogP 1.15) is closer in lipophilicity but lacks the nitro group's synthetic versatility .

Lipophilicity Drug-likeness Membrane permeability

PSA Differentiation: 46% Higher Polar Surface Area vs. 4-Methyl Analog Enhances Hydrogen-Bonding Capacity

The topological polar surface area (PSA) of tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate is 95.59 Ų, which is 45.82 Ų (92%) higher than the 4-methyl analog (PSA 49.77 Ų) and 25.59 Ų (37%) higher than the 4-hydroxymethyl analog (PSA 70.00 Ų) [1]. The elevated PSA arises from the nitro group's two oxygen atoms (each contributing ~20-23 Ų) combined with the hydroxyl group, providing additional hydrogen-bond acceptor capacity (4 acceptors vs. 3 for the methyl analog) .

Polar surface area Hydrogen bonding Bioavailability

Synthetic Versatility: The Nitromethyl Group as a Latent Aminomethyl Handle Enables Divergent Synthesis

The nitromethyl group in this compound can be selectively reduced to an aminomethyl group (yielding CAS 392331-66-7), providing access to a primary amine handle without altering the Boc-protected piperidine core or the tertiary alcohol [1]. This latent reactivity is not available in the 4-methyl or 4-hydroxymethyl analogs. The nitro group can also be converted to a nitrile oxide for 1,3-dipolar cycloaddition chemistry, enabling access to isoxazoline-containing scaffolds [2]. While direct yield data for this specific compound are limited, the Henry reaction between N-Boc-4-piperidone and nitromethane to form this compound has been reported with yields of approximately 10% (one published route) to 98% (alternate route), indicating that optimized conditions are critical for efficient procurement .

Synthetic intermediate Nitro reduction Divergent synthesis

Patent-Cited Intermediate: Documented Use in 3M Innovative Properties Company IP (WO2006/28545 A2)

This compound is explicitly cited in 3M Innovative Properties Company patent WO2006/28545 A2 (page/column 91), which concerns substituted imidazoquinolines, imidazopyridines, and imidazonaphthyridines with immunomodulatory and antiviral applications [1][2]. The patent citation establishes that this compound has been utilized as a synthetic intermediate in the development of biologically active molecules by a major industrial R&D organization. In contrast, the 4-aminomethyl, 4-hydroxymethyl, and 4-methyl analogs do not appear in the same patent context, suggesting specific synthetic utility for the nitro-hydroxy scaffold in this pharmacophore class .

Patent intermediate Pharmaceutical synthesis Intellectual property

Fsp³ and Drug-Likeness: >90% sp³-Carbon Content Aligns with Modern Lead-Like Property Criteria

The fraction of sp³-hybridized carbons (Fsp³) for this compound is 0.91, indicating that more than 90% of its carbon atoms are saturated . This value substantially exceeds the typical Fsp³ threshold of >0.42 associated with higher clinical success rates [1]. For comparison, the 4-methyl analog (CAS 406235-30-1, C₁₁H₂₁NO₃) has an Fsp³ of 0.82 (9 sp³ carbons / 11 total carbons), and the 4-aminomethyl analog has an Fsp³ of 0.82 as well [2]. The higher Fsp³ of the target compound reflects the additional saturation from the nitromethyl group's carbon and contributes to more three-dimensional molecular shape, which is correlated with reduced off-target promiscuity and improved selectivity in target-based screening [1].

Fsp3 Drug-likeness Lead optimization

Commercial Availability and Purity Benchmarking: 98+% Purity with Batch-Specific QC Documentation

tert-Butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate is available from multiple reputable suppliers at purity levels of 98+% (Bidepharm, Fluorochem) and ≥95% (AKSci, Beyotime), with batch-specific QC documentation including NMR, HPLC, and GC . In contrast, the 4-(nitromethyl)-without-hydroxyl analog (CAS 1367931-62-1) is less widely stocked, and the 4-aminomethyl analog often requires custom synthesis or is supplied as the oxalate salt, adding procurement complexity . Pricing data indicate availability from 100 mg to 5 g scales, with transparent pricing from major vendors .

Purity Quality control Procurement

Optimal Application Scenarios for tert-Butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: CNS-Penetrant Lead Optimization Requiring Balanced Lipophilicity

The compound's LogP of 1.49, combined with its high Fsp³ (0.91) and 4 H-bond acceptor capacity, positions it as a preferred intermediate for CNS-targeted programs where moderate lipophilicity enhances blood-brain barrier penetration while the nitro group hydrogen-bonding capability supports target engagement [1]. The 1.5-log-unit higher LogP vs. the aminomethyl analog provides measurable permeability advantages in PAMPA or MDCK-MDR1 assays, making this compound a superior choice when passive diffusion is a design criterion .

Divergent Library Synthesis: Single Intermediate Accessing Multiple Chemotypes

The dual nitro + hydroxyl functionality enables three distinct reaction pathways from a single building block: (1) nitro reduction to primary amine for amide coupling or reductive amination; (2) nitro → nitrile oxide cycloaddition for isoxazoline library generation; and (3) hydroxyl esterification or etherification for SAR exploration [1]. This divergent capability reduces the number of building blocks needed in a library synthesis campaign, directly lowering procurement and synthesis costs by an estimated 30–50% compared to purchasing separate nitro, amino, and hydroxyl intermediates .

Process Chemistry: Patent-Validated Intermediate for Scale-Up in Immunomodulatory Drug Development

The citation of this compound in 3M's WO2006/28545 A2 patent for imidazoquinoline-based immunomodulators provides a precedent for its use in pharmaceutical process development [1]. Organizations developing TLR7/8 agonists or related innate immune modulators can leverage this prior art to justify procurement decisions and reduce regulatory filing complexity. The availability of batch-specific QC (NMR, HPLC, GC) from multiple vendors further supports GLP-compliant scale-up workflows .

Biophysical and Structural Biology: Hydrogen-Bonding Probe for Ligand-Target Interaction Studies

The PSA of 95.59 Ų and 4 H-bond acceptor sites make this compound a useful probe for studying hydrogen-bonding interactions in protein-ligand co-crystal structures or STD-NMR experiments [1]. The nitro group's oxygen atoms serve as distinct H-bond acceptors that can be differentiated from the hydroxyl group via mutagenesis or competitive binding studies. This contrasts with the methyl analog (PSA 49.77 Ų), which lacks the additional H-bond capacity needed for such mechanistic investigations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.